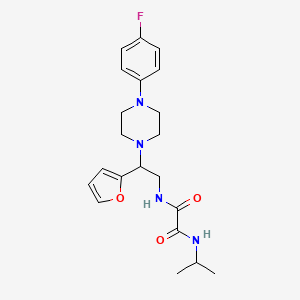

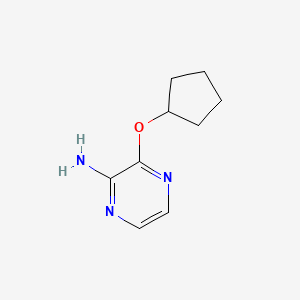

![molecular formula C20H17N3O2 B2471299 2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide CAS No. 852368-06-0](/img/structure/B2471299.png)

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide, also known as MIAM, is a novel compound that has been of interest to researchers due to its potential therapeutic effects. This compound has been synthesized and studied extensively, and the results of these studies suggest that MIAM has a range of biochemical and physiological effects that could make it useful in a variety of research applications.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Ligand

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide and its derivatives have been investigated for their potential as ligands for cannabinoid receptors. For instance, a study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, showing that the fluorinated derivative is a potent and selective CB2 ligand (Moldovan et al., 2017).

Antimicrobial and Enzyme Activity

Another study focused on the synthesis of 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide derivatives, which displayed antimicrobial properties and affected glutathione S-transferase (GST) enzyme activity (Attaby et al., 2007).

Antimicrobial and Anti-inflammatory Activities

Gadegoni and Manda (2013) synthesized novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, demonstrating antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).

Antioxidant Properties

In 2020, Gopi and Dhanaraju synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These compounds were evaluated for their antioxidant activity, showing considerable activity in ferric reducing antioxidant power (FRAP) and DPPH methods (Gopi & Dhanaraju, 2020).

Antimicrobial Activities

Anekal and Biradar (2012) conducted comparative studies on novel indole derivatives, including this compound, demonstrating significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).

Serotonin Receptors Modulation

Ibrahim et al. (2017) investigated marine-inspired indole derivatives as modulators of serotonin receptors, revealing their potential as antidepressant and sedative drug leads (Ibrahim et al., 2017).

Cytotoxicity in Cancer Cell Lines

Hu et al. (2016) synthesized N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, evaluating their cytotoxicity against various human cancer cell lines. Some compounds showed potent anti-proliferative activity (Hu et al., 2016).

EGFR and COX-2 Inhibitors in Cancer Management

Sever et al. (2020) designed and synthesized new indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, showing significant anticancer activity against various human cancer cell lines (Sever et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways, often acting as inhibitors or activators of certain enzymes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the route of administration .

Result of Action

Similar compounds have been found to have various effects, such as reducing inflammation and affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-12-8-14-9-13(6-7-17(14)23-12)10-22-20(25)19(24)16-11-21-18-5-3-2-4-15(16)18/h2-9,11,21,23H,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIIUPHQZXENIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)

![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2471230.png)

![Ethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2471234.png)

![tert-butyl N-[(2-aminocyclopentyl)methyl]carbamate](/img/structure/B2471235.png)